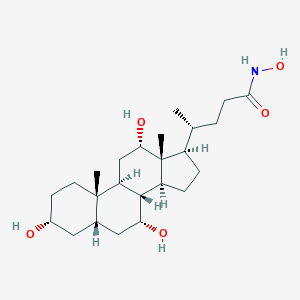

Cholylhydroxamic acid

Description

Cholylhydroxamic acid (CHA) is a bile acid-derived hydroxamic acid conjugate, structurally derived from cholic acid (a primary bile acid) linked to a hydroxamic acid moiety . This modification enhances its iron-chelating properties, making it a potent oral agent for managing iron overload disorders. In a seminal 1978 study, CHA demonstrated superior efficacy in promoting fecal iron excretion in hypertransfused rats compared to other tested compounds, positioning it as a promising candidate for clinical iron chelation therapy . Its mechanism involves binding excess dietary or systemic iron, forming stable complexes excreted via the fecal route, thereby reducing oxidative stress and organ damage caused by free iron.

Propriétés

Numéro CAS |

13254-09-6 |

|---|---|

Formule moléculaire |

C24H41NO5 |

Poids moléculaire |

423.6 g/mol |

Nom IUPAC |

(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |

InChI |

InChI=1S/C24H41NO5/c1-13(4-7-21(29)25-30)16-5-6-17-22-18(12-20(28)24(16,17)3)23(2)9-8-15(26)10-14(23)11-19(22)27/h13-20,22,26-28,30H,4-12H2,1-3H3,(H,25,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |

Clé InChI |

BACXIZVAQPJZOI-OELDTZBJSA-N |

SMILES |

CC(CCC(=O)NO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

SMILES isomérique |

C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

SMILES canonique |

CC(CCC(=O)NO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Synonymes |

cholylhydroxamic acid cholylhydroxamic acid, (3alpha,5alpha,7alpha,12alpha)-isome |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cholylhydroxamic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the cyclopenta[a]phenanthrene core through cyclization reactions, followed by the introduction of hydroxy and amide functional groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Purification methods like chromatography and crystallization are used to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong nucleophiles like alkoxides or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the amide group can produce primary amines.

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The cyclopenta[a]phenanthrene core can interact with hydrophobic regions of biomolecules, influencing their structure and function.

Comparaison Avec Des Composés Similaires

CHA belongs to the hydroxamic acid class of iron chelators, which includes structurally and functionally related compounds. Below is a detailed comparison based on efficacy, toxicity, excretion pathways, and structural features.

Structural and Functional Analogues

Efficacy and Toxicity Profile

Key Findings :

CHA vs. 2,3-Dihydroxybenzoylglycine : CHA’s bile acid structure enhances intestinal targeting, resulting in higher fecal iron excretion (≈2–3× greater than 2,3-dihydroxybenzoylglycine) .

CHA vs. Tropolone : Tropolone’s toxicity (e.g., hepatotoxicity) limits its therapeutic use, whereas CHA’s safety profile remains favorable .

CHA vs. L-Histidine : CHA’s chelation efficiency surpasses L-histidine, which only marginally increases iron excretion .

Pharmacokinetic Advantages

CHA leverages bile acid transporters in the gastrointestinal tract, improving bioavailability compared to non-conjugated hydroxamic acids. This structural advantage reduces systemic toxicity and enhances localized iron binding in the gut, a critical factor for chronic use .

Chemical Similarity Considerations

Using chemical similarity models (e.g., Tanimoto coefficient), CHA shares functional groups with other hydroxamic acids but diverges due to its cholic acid backbone. This divergence likely explains its reduced toxicity compared to tropolone and higher specificity for fecal excretion .

Q & A

Q. What criteria should guide the selection of cholylhydroxamic acid concentrations in cytotoxicity assays?

- Methodological Answer : Base concentrations on:

- Physiological Relevance : Align with predicted biliary concentrations (e.g., 10–100 µM).

- Dose-Response Pilot Data : Use 3–5 log-fold dilutions to identify the LC₅₀.

- Solubility Limits : Preclude concentrations exceeding the compound’s aqueous solubility (determined via nephelometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.